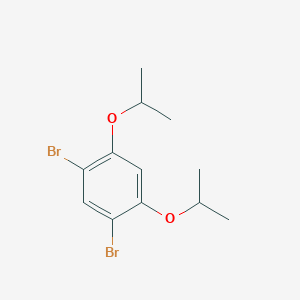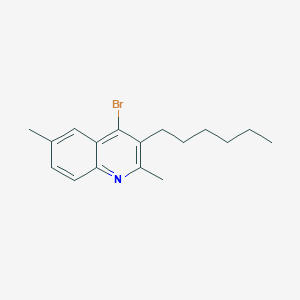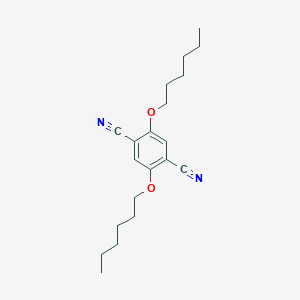![molecular formula C14H12O3S3 B296076 Methyl 2-[2-(4-methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylate](/img/structure/B296076.png)
Methyl 2-[2-(4-methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-[2-(4-methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylate, also known as MTC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The exact mechanism of action of Methyl 2-[2-(4-methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylate is not fully understood, but studies have suggested that it induces apoptosis in cancer cells by activating the caspase pathway. This compound has also been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and suppressing angiogenesis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit low toxicity in vitro and in vivo studies, making it a promising candidate for further development as an anti-cancer agent. However, its effects on normal cells and tissues are yet to be fully elucidated.
実験室実験の利点と制限
One of the main advantages of using Methyl 2-[2-(4-methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylate in lab experiments is its high yield synthesis method, which allows for the production of large quantities of the compound. Additionally, this compound has been shown to exhibit good stability and solubility in various solvents. However, one of the limitations of using this compound in lab experiments is its high cost, which may limit its accessibility to researchers with limited funding.
将来の方向性
There are several future directions for research on Methyl 2-[2-(4-methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylate, including its potential applications as an anti-cancer agent, its use as a building block for the synthesis of novel organic materials, and its application in organic electronics. Further studies are also needed to fully elucidate its mechanism of action and its effects on normal cells and tissues.
合成法
The synthesis of Methyl 2-[2-(4-methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylate involves the reaction of 2-methyl-1,3-dithiole-4-carboxylic acid with 4-methoxybenzaldehyde and thioacetamide in the presence of a catalyst. The product is then purified using column chromatography to obtain this compound in high yield.
科学的研究の応用
Methyl 2-[2-(4-methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, this compound has shown promising results as an anti-cancer agent, with studies reporting its ability to induce apoptosis in cancer cells. In material science, this compound has been used as a building block for the synthesis of novel organic materials with interesting electronic and optical properties. In organic electronics, this compound has been utilized as a hole-transporting material in organic light-emitting diodes.
特性
分子式 |
C14H12O3S3 |
|---|---|
分子量 |
324.4 g/mol |
IUPAC名 |
methyl (2E)-2-[2-(4-methoxyphenyl)-2-sulfanylideneethylidene]-1,3-dithiole-4-carboxylate |
InChI |
InChI=1S/C14H12O3S3/c1-16-10-5-3-9(4-6-10)11(18)7-13-19-8-12(20-13)14(15)17-2/h3-8H,1-2H3/b13-7+ |
InChIキー |
KYOMZAZMMHCCLL-NTUHNPAUSA-N |
異性体SMILES |
COC1=CC=C(C=C1)C(=S)/C=C/2\SC=C(S2)C(=O)OC |
SMILES |
COC1=CC=C(C=C1)C(=S)C=C2SC=C(S2)C(=O)OC |
正規SMILES |
COC1=CC=C(C=C1)C(=S)C=C2SC=C(S2)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,5-Bis[(2-ethylhexyl)oxy]terephthalonitrile](/img/structure/B295994.png)
![2-(Chloromethyl)-5-{4-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylphenyl}-1,3,4-oxadiazole](/img/structure/B295995.png)
![4-{2-[4-(Hexyloxy)phenyl]vinyl}benzaldehyde](/img/structure/B295996.png)



![3-[5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]acrylic acid](/img/structure/B296004.png)
![3-[(6-Bromohexyl)oxy]-4-methoxybenzaldehyde](/img/structure/B296008.png)
![4-[(Hexylsulfonyl)methyl]benzaldehyde](/img/structure/B296009.png)
![4-{[(4-Tert-butylphenyl)sulfonyl]methyl}benzaldehyde](/img/structure/B296010.png)
![4-[[3-(Trifluoromethyl)phenyl]sulfonylmethyl]benzaldehyde](/img/structure/B296012.png)

![3-[4-(2-Carboxyvinyl)-2,5-bis(hexyloxy)phenyl]acrylic acid](/img/structure/B296015.png)
